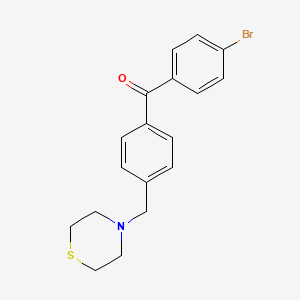

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

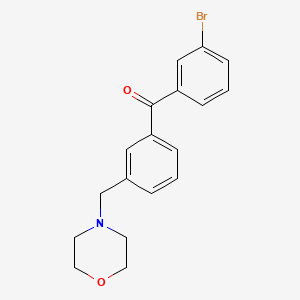

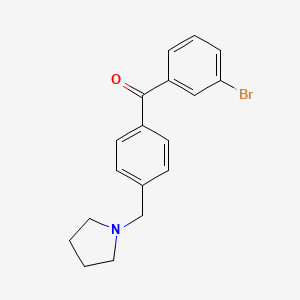

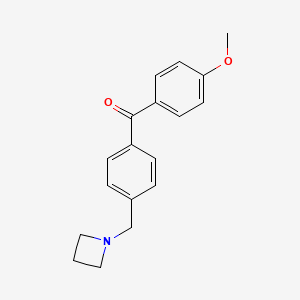

The compound "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" appears to be a brominated ketone with a dioxane substituent. This type of compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of heterocyclic systems. The papers provided discuss related brominated compounds and their chemical properties, synthesis, and applications, which can provide insights into the behavior and utility of the compound .

Synthesis Analysis

The synthesis of brominated compounds similar to "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" involves the generation of monophenyl radicals capable of hydrogen atom abstraction, as seen in the study of 4'-bromoacetophenone derivatives . Additionally, the use of "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one" as a "masked" α-bromo-α'-hydroxy ketone in the synthesis of heterocyclic systems indicates the versatility of brominated ketones in synthesizing complex organic structures .

Molecular Structure Analysis

While the specific molecular structure of "4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" is not directly discussed, the related compounds provide insight into the structural aspects of brominated ketones. For instance, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane and subsequent ring contraction reactions demonstrate the influence of bromine on the molecular architecture and reactivity of such compounds .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The photoinduced cleavage of DNA by 4'-bromoacetophenone-pyrrolecarboxamide conjugates showcases the reactivity of brominated ketones under light excitation, leading to the generation of radicals that can abstract hydrogen atoms . Similarly, the synthesis of heterocyclic systems using brominated ketones as intermediates further exemplifies the diverse chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ketones are influenced by the presence of bromine and other substituents. For example, the antioxidant properties of bromophenols synthesized from brominated ketones demonstrate the potential biological activity and utility of these compounds . The bromine atom imparts certain characteristics, such as increased molecular weight and potential reactivity, which can be exploited in various chemical syntheses and applications.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application : The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .

- Results : The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethyl-7-bromoindole .

-

Synthesis of Heterocyclic Systems

- Scientific Field : Organic Chemistry .

- Application Summary : 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one was used as a “Masked” α-Bromo-α’-Hydroxy Ketone in the Synthesis of Heterocyclic Systems .

- Methods of Application : It forms 2-imidazo [1,2- a ]pyridin-2-yl-2-propanol with 2-aminopyridine, 11a-hydroxy-1,1-dimethyl-3-oxo-1,5,11,11a-tetrahydro [1,3]oxazolo [3,4- a ]pyrido [1,2- d ]-10-pyrazinium bromide with 2- (aminomethyl)pyridine, and the corresponding derivative of 4-hydroxyoxazolidin-2-one with 2- (3,4-dimethoxyphenyl)ethylamine .

- Results : The last product was converted by intramolecular amidoalkylation without isolation into 10b- (bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro [1,3]oxazolo [3,4- a ]isoquinolin-3-one .

-

Disinfectant for Water Sanitation

- Scientific Field : Environmental Chemistry .

- Application Summary : DBDMH (1,3-Dibromo-5,5-Dimethylhydantoin), a compound similar to the one you mentioned, is widely used as a disinfectant for drinking water purification and recreational water treatment .

- Methods of Application : It is added to water systems and reacts to form hypobromous acid (HOBr), which is a potent disinfectant .

- Results : The disinfection process effectively kills various pathogens present in the water .

-

Bromination of Electron-Rich Arenes

- Scientific Field : Organic Chemistry .

- Application Summary : DBDMH is used as a cheap and convenient alternative to NBS (N-bromosuccinimide) for the bromination of electron-rich arenes .

- Methods of Application : The bromination reaction is carried out under mild conditions without the use of a catalyst and an external oxidant .

- Results : Various sorts of alkene substrates are transformed into the corresponding 1,2-dibrominated products in good to excellent yields and exclusive diastereoselectivity .

-

Preparation of Diformyl Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : 1,4-Dibromo-2,5-dimethylbenzene, a compound similar to the one you mentioned, has been used in the preparation of 1,4-diformyl-2,5-dimethylbenzene .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The reaction results in the formation of 1,4-diformyl-2,5-dimethylbenzene .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADXQSDQOHWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645913 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898785-74-5 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)